USP Chromatographic Resolution: Distinct RRT of 2.57 vs. Terazosin (1.0) and Related Compound B (1.48)
In the official USP monograph for Terazosin Hydrochloride, the relative retention time (RRT) for Terazosin Related Compound C (the target compound) is specified as 2.57, with a resolution requirement of not less than 9.0 between terazosin and Terazosin Related Compound B, and a tailing factor for the Related Compound C peak of not more than 3.0 [1]. This quantifies the compound's unique elution behavior on the specified C18 column under the monograph's mobile phase conditions, directly compared to terazosin (RRT 1.0) and Terazosin Related Compound B (RRT 1.48).
| Evidence Dimension | Relative Retention Time (RRT) in USP HPLC method |
|---|---|
| Target Compound Data | RRT = 2.57 |
| Comparator Or Baseline | Terazosin (RRT = 1.0); Terazosin Related Compound B (RRT = 1.48) |
| Quantified Difference | 2.57-fold longer retention vs. terazosin; 1.74-fold longer vs. Related Compound B |
| Conditions | USP Terazosin Hydrochloride monograph HPLC method: C18 column, pH 3.2 citrate buffer/acetonitrile mobile phase |
Why This Matters
This distinct chromatographic retention provides unambiguous peak identification and quantification, enabling robust method validation and ensuring compliance with USP specifications for terazosin drug substance and drug product release.
- [1] United States Pharmacopeia (USP). USP Monographs: Terazosin Hydrochloride. Related compounds test - System suitability requirements. View Source
